molecular formula C7H13N3 B2806572 1-butyl-1H-pyrazol-3-amine CAS No. 73616-25-8

1-butyl-1H-pyrazol-3-amine

Cat. No.: B2806572
CAS No.: 73616-25-8
M. Wt: 139.202
InChI Key: YLPPDLZIROXCKS-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazol-3-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a butyl group attached to the pyrazole ring at the 1-position and an amine group at the 3-position. Pyrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazol-3-amine can be synthesized through several methods, including the following:

  • Condensation Reaction: One common method involves the condensation of butyl hydrazine with 2-chloroacrylonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolyl intermediate, which is then hydrolyzed to yield the desired product.

  • Cyclization Reaction: Another approach involves the cyclization of butyl hydrazine with β-keto esters or β-diketones in the presence of a suitable catalyst, such as an acid or base. The resulting pyrazole ring is then functionalized to introduce the amine group at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors equipped with efficient mixing and temperature control systems. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrazolone derivatives, which are valuable intermediates in organic synthesis.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an amide or an imine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Electrophilic substitution reactions are often carried out using strong acids, such as sulfuric acid or nitric acid, and halogenating agents like bromine or chlorine.

Major Products Formed:

  • Pyrazolone Derivatives: Oxidation of this compound can yield pyrazolone derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.

  • Amine Derivatives: Reduction reactions can produce amide or imine derivatives, which have applications in organic synthesis and material science.

  • Substituted Pyrazoles: Electrophilic substitution reactions can introduce various functional groups, leading to the formation of halogenated or sulfonated pyrazoles.

Scientific Research Applications

1-Butyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Pyrazole derivatives have been studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Some pyrazole derivatives have shown potential as therapeutic agents for various diseases, including inflammation, diabetes, and cancer.

  • Industry: Pyrazoles are used in the development of materials with specific properties, such as flame retardants and corrosion inhibitors.

Comparison with Similar Compounds

  • 1-tert-butyl-1H-pyrazol-3-amine: This compound has a tert-butyl group instead of a butyl group, which can influence its reactivity and stability.

  • 1-benzyl-1H-pyrazol-3-amine: This compound has a benzyl group attached to the pyrazole ring, which can impart different chemical and biological properties compared to the butyl group.

Properties

IUPAC Name

1-butylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPPDLZIROXCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-1-butyl-1H-pyrazole (111 mg, 0.66 mmol) was dissolved in ethyl acetate (3 mL) and methanol (3 mL) was added. Palladium, 10 wt. % on activated carbon, wet (˜50 mg) was added to the reaction. The vial was charged with hydrogen gas (via balloon) and the reaction stirred for 16 h at 25° C. The reaction was passed through a plug of celite and concentrated in vacuo to afford 1-butyl-1H-pyrazol-3-ylamine (82 mg, 90%) as a golden oil: ESI-LRMS m/e calcd for C7H13N3 [M+] 139.12, found 140.3 [M+H+].
Quantity
111 mg
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reactant
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3 mL
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3 mL
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reactant
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0 (± 1) mol
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